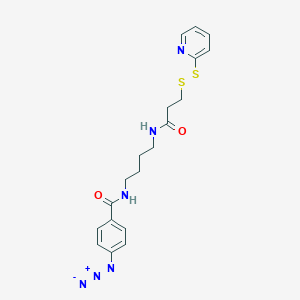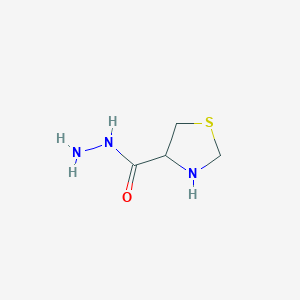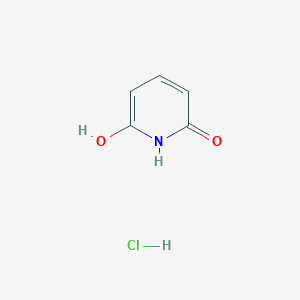
N-(4-(4-Azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-Azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide, commonly known as APDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. APDP is a thiol-reactive compound that can selectively label proteins and peptides, making it a valuable tool in biochemical studies. In
Wirkmechanismus
APDP is a thiol-reactive compound that selectively labels cysteine residues in proteins and peptides. The reaction between APDP and cysteine residues results in the formation of a covalent bond, which can be detected using various analytical techniques such as mass spectrometry and gel electrophoresis. The labeling of cysteine residues with APDP allows for the identification and characterization of specific proteins and their interactions.
Biochemische Und Physiologische Effekte
APDP has been shown to have minimal effects on the biochemical and physiological properties of proteins. The labeling of cysteine residues with APDP does not significantly alter the structure or function of proteins. However, it is important to note that the labeling of cysteine residues with APDP can affect the redox state of proteins, which may have downstream effects on cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using APDP in lab experiments is its selectivity for cysteine residues. This allows for the specific labeling of target proteins and peptides without affecting other amino acid residues. Additionally, APDP is a stable and water-soluble compound that can be easily synthesized and purified. However, there are limitations to the use of APDP in lab experiments. The labeling of cysteine residues with APDP requires the presence of a free thiol group, which may not be present in all proteins and peptides. Additionally, the labeling reaction between APDP and cysteine residues is irreversible, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of APDP in scientific research. One potential application is the use of APDP to study the effects of oxidative stress on protein function. The labeling of cysteine residues with APDP can provide insight into the redox state of proteins and their role in cellular signaling pathways. Additionally, APDP can be used to study the interactions between proteins and small molecules, such as drugs and metabolites. Finally, the development of new labeling reagents based on the structure of APDP may lead to the discovery of new protein-protein interactions and cellular signaling pathways.
Conclusion
In conclusion, APDP is a valuable tool in scientific research due to its unique properties and applications. The synthesis of APDP requires careful attention to reaction conditions and purification methods to obtain a high yield and purity. APDP is commonly used as a labeling reagent to study protein-protein interactions, protein folding, and protein localization. The labeling of cysteine residues with APDP is a selective and irreversible process that allows for the identification and characterization of specific proteins and their interactions. While there are limitations to the use of APDP in lab experiments, its stable and water-soluble properties make it a valuable tool in scientific research.
Synthesemethoden
The synthesis of APDP involves the reaction of 4-azidobenzoic acid with 3-mercaptopropionic acid to form 4-(4-azidobenzamido)butyric acid. This intermediate is then coupled with 2-pyridinethiol to produce APDP. The synthesis of APDP is a multistep process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity.
Wissenschaftliche Forschungsanwendungen
APDP has various applications in scientific research. It is commonly used as a labeling reagent to study protein-protein interactions, protein folding, and protein localization. APDP can also be used to study the dynamics of protein complexes and the effects of post-translational modifications on protein function. Additionally, APDP can be used to identify and isolate specific proteins in complex mixtures.
Eigenschaften
CAS-Nummer |
143706-33-6 |
|---|---|
Produktname |
N-(4-(4-Azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide |
Molekularformel |
C19H22N6O2S2 |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
4-azido-N-[4-[3-(pyridin-2-yldisulfanyl)propanoylamino]butyl]benzamide |
InChI |
InChI=1S/C19H22N6O2S2/c20-25-24-16-8-6-15(7-9-16)19(27)23-13-4-3-11-21-17(26)10-14-28-29-18-5-1-2-12-22-18/h1-2,5-9,12H,3-4,10-11,13-14H2,(H,21,26)(H,23,27) |
InChI-Schlüssel |
CECBRBWAUYIOQG-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Kanonische SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Andere CAS-Nummern |
143706-33-6 |
Synonyme |
AzBPDP N-(4-(4-azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide N-(4-(p-azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)



![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)






